molecular formula C12H14Cl2O3 B5572283 ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

Cat. No.: B5572283
M. Wt: 277.14 g/mol
InChI Key: SJZLFUWJWDEEPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a 2,4-dichlorophenoxy group attached to a methylpropanoate ester. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove the solvent and any unreacted ethanol, yielding the desired ester product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, yielding 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid and ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid and ethanol.

    Oxidation: Various carboxylic acids and oxidized derivatives.

    Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies involving esterification and hydrolysis reactions.

    Biology: The compound is studied for its effects on plant physiology and its role as a herbicide.

    Medicine: Research is conducted to explore its potential effects on human health and its mechanism of action as a herbicide.

    Industry: It is used in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The herbicidal action of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell division and elongation, causing physiological responses such as abnormal growth, senescence, and plant death .

Comparison with Similar Compounds

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate can be compared with other phenoxy herbicides such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different ester groups.

    2,4-Dichlorophenoxyethanol: Another derivative with similar herbicidal properties.

    2,4-Dichlorophenoxyacetamide: A compound with similar biological activity but different functional groups.

These compounds share the 2,4-dichlorophenoxy moiety, which is responsible for their herbicidal activity. the differences in their ester or amide groups result in variations in their chemical properties and biological activities .

Properties

IUPAC Name

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZLFUWJWDEEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Dichlorophenol (448 mg, 2.75 mmol) and K2CO3 (775 mg, 5.61 mmol) were continuously added to 2-bromo-2-methyl-propionic acid ethyl ester (800 mg, 4.10 mmol) in N,N-dimethylacetamide (4 ml) at room temperature. The mixture was stirred at 110° C. for 14 hours, and saturated NH4Cl and H2O were then added, followed by extraction with AcOEt (×2). The organic layers were combined and sequentially washed with H2O and saturated brine, and then dried over Na2SO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane/AcOEt) to give 2-(2,4-dichloro-phenoxy)-2-methyl-propionic acid ethyl ester (389 mg, 50%).
Quantity
448 mg
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reactant
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775 mg
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800 mg
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4 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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